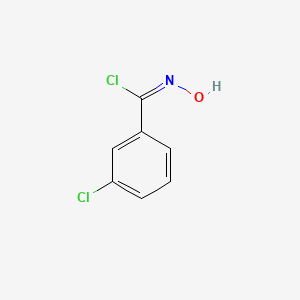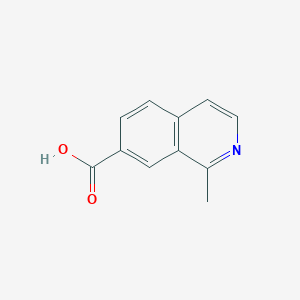
6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 6-oxo-2-propil-1,6-dihidropirimidina-4-carboxílico: es un compuesto que pertenece a la clase de dihidropirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas. La estructura de este compuesto incluye un anillo de pirimidina, que es un anillo de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido 6-oxo-2-propil-1,6-dihidropirimidina-4-carboxílico normalmente implica la condensación de aldehídos apropiados, β-cetoésteres y urea en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en presencia de un catalizador como el ácido p-toluensulfónico o el etóxido de sodio. La mezcla de reacción se calienta a reflujo y el producto se aísla por filtración y recristalización .
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de monitoreo en tiempo real puede optimizar las condiciones de reacción y garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 6-oxo-2-propil-1,6-dihidropirimidina-4-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de pirimidina.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en el carbono carbonílico.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones suaves.
Principales Productos Formados:
Oxidación: Derivados de pirimidina con funcionalidades de oxígeno adicionales.
Reducción: Derivados de pirimidina hidroxilados.
Sustitución: Derivados de pirimidina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: En química, el ácido 6-oxo-2-propil-1,6-dihidropirimidina-4-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como precursor para el desarrollo de nuevos compuestos heterocíclicos con potenciales actividades biológicas .
Biología: El compuesto ha sido estudiado por su potencial como inhibidor de enzimas, particularmente dirigido a la xantina oxidasa. Esta enzima participa en el catabolismo de las purinas y su inhibición puede ser beneficiosa para tratar afecciones como la gota y la hiperuricemia .
Medicina: En medicina, los derivados de este compuesto se están explorando por sus propiedades antiinflamatorias, antivirales y anticancerígenas. La capacidad de modular la actividad enzimática e interactuar con objetivos biológicos lo convierte en un candidato prometedor para el desarrollo de fármacos .
Industria: Industrialmente, el compuesto se utiliza en la síntesis de agroquímicos y productos farmacéuticos. Su versatilidad en reacciones químicas permite la producción de una amplia gama de productos con diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción del ácido 6-oxo-2-propil-1,6-dihidropirimidina-4-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la xantina oxidasa, el compuesto se une al sitio activo de la enzima, evitando la oxidación de la hipoxantina a xantina y posteriormente a ácido úrico. Esta inhibición reduce la producción de ácido úrico, aliviando así los síntomas de la hiperuricemia .
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido 6-oxo-1,6-dihidropirimidina-5-carboxílico
- Ácido 2-propil-1,6-dihidropirimidina-4-carboxílico
- Ácido 6-oxo-2-(propan-2-iloxi)-1,6-dihidropirimidina-4-carboxílico
Comparación: En comparación con compuestos similares, el ácido 6-oxo-2-propil-1,6-dihidropirimidina-4-carboxílico exhibe propiedades únicas debido a la presencia del grupo propil en la posición 2. Esta sustitución puede influir en la reactividad, la solubilidad y la actividad biológica del compuesto. Por ejemplo, el grupo propil puede mejorar la capacidad del compuesto para interactuar con los bolsillos hidrofóbicos en los sitios activos de las enzimas, aumentando potencialmente su potencia inhibitoria .
Propiedades
Número CAS |
1267835-36-8 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
6-oxo-2-propyl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-3-6-9-5(8(12)13)4-7(11)10-6/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Clave InChI |
BBKUGLPJXXZEAD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)
![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)

![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)






![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)
![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
